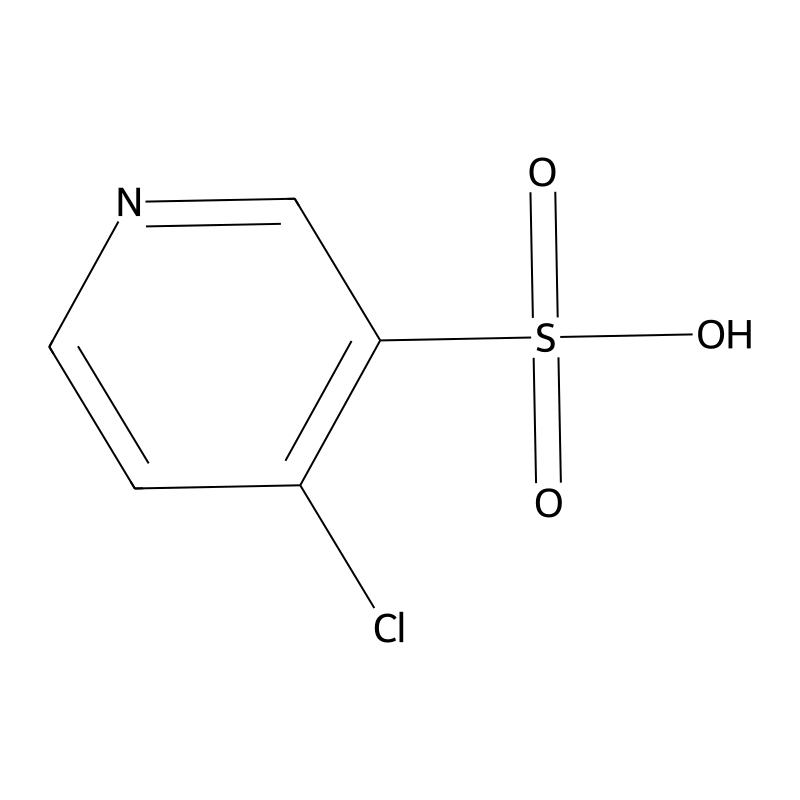

4-Chloropyridine-3-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Chloropyridine-3-sulfonic acid can be synthesized through various methods, including direct sulfonation of 4-chloropyridine with sulfuric acid or oleum. Additionally, it can be obtained by treating 3-chloropyridine with chlorosulfonic acid.

Research efforts have been dedicated to developing cleaner and more efficient synthetic methods for 4-chloropyridine-3-sulfonic acid. For instance, a greener approach utilizing trifluoromethanesulfonic acid as a catalyst has been reported, aiming to reduce waste generation and environmental impact.

Applications in Organic Synthesis:

-Chloropyridine-3-sulfonic acid serves as a versatile building block in organic synthesis due to the presence of both the reactive chlorine and sulfonic acid functional groups.

As a precursor for pharmaceuticals

It can be employed in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. For example, it has been utilized as a starting material for the preparation of sulfonamide derivatives exhibiting anticonvulsant activity.

As a coupling agent

The sulfonic acid group allows 4-chloropyridine-3-sulfonic acid to participate in various coupling reactions, enabling the introduction of the chloropyridine moiety into complex molecules. This property has been exploited in the synthesis of fluorescent probes and other functional materials. []

Other Potential Applications:

Beyond organic synthesis, 4-chloropyridine-3-sulfonic acid has been explored for potential applications in:

Corrosion inhibition

Studies suggest it can act as a corrosion inhibitor for metals, potentially offering a solution for protecting metallic surfaces in various industrial settings.

Antimicrobial activity

Preliminary research indicates antimicrobial properties against certain bacterial strains, warranting further investigation into its potential as a disinfectant or in the development of new antimicrobial agents.

4-Chloropyridine-3-sulfonic acid is an organic compound with the molecular formula CHClNOS. It features a pyridine ring substituted with a chlorine atom at the fourth position and a sulfonic acid group at the third position. This compound is characterized by its crystalline appearance, typically white to off-white in color, and has a melting point of approximately 44 °C . It is known for its solubility in water and various organic solvents, making it useful in chemical synthesis and research applications.

- Nucleophilic Substitution: The sulfonic acid group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Acid-Base Reactions: As a sulfonic acid, it can donate protons in acidic conditions, participating in acid-base chemistry.

- Formation of Sulfonamides: The compound can react with amines to form sulfonamides, which are important intermediates in medicinal chemistry.

Research indicates that 4-Chloropyridine-3-sulfonic acid exhibits biological activities that may include:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although specific mechanisms and efficacy require further investigation.

- Pharmacological Effects: Its derivatives have been explored for their potential roles in treating various diseases due to their ability to interact with biological targets .

The synthesis of 4-Chloropyridine-3-sulfonic acid can be achieved through several methods:

- Direct Sulfonation: Pyridine can be sulfonated using sulfur trioxide or chlorosulfonic acid, followed by chlorination to introduce the chlorine atom.

- Reaction with Chlorosulfonic Acid: Chlorosulfonic acid can react with 4-chloropyridine to yield 4-Chloropyridine-3-sulfonic acid .

- Alternative Synthetic Routes: Other methods involve using various starting materials like acetopropanoic acid and isonicotinoylhydrazide in ethanol, leading to the formation of this compound .

4-Chloropyridine-3-sulfonic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases.

- Chemical Research: Used in studies related to organic synthesis and reaction mechanisms due to its unique structure.

- Agricultural Chemicals: Potential use in developing agrochemicals aimed at pest control.

Studies on 4-Chloropyridine-3-sulfonic acid interactions have focused on its potential as a ligand in coordination chemistry and its biological interactions. Research has shown that it may interact with proteins and enzymes, influencing their activity. Further exploration is needed to fully understand these interactions and their implications for drug design and development.

4-Chloropyridine-3-sulfonic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloropyridine | CHClN | Lacks sulfonic acid group; used as a precursor. |

| 3-Pyridinecarboxylic Acid | CHNO | Contains carboxylic acid instead of sulfonic acid. |

| 4-Chloro-3-pyridinesulfonamide | CHClNOS | Contains amino group; used for different biological activities. |

Uniqueness

The unique combination of a chlorinated pyridine structure with a sulfonic acid functional group distinguishes 4-Chloropyridine-3-sulfonic acid from its analogs. This specific arrangement contributes to its distinct chemical reactivity and potential applications in medicinal chemistry.

The synthesis of 4-chloropyridine-3-sulfonic acid involves well-established chemical transformations, primarily centered on the functionalization of pyridine rings. These syntheses typically begin with sulfonation of hydroxypyridine derivatives followed by chlorination of the resulting intermediates.

Chlorination Strategies for Pyridine Derivatives

Different approaches have been developed for the chlorination of pyridine derivatives, with phosphorus-based reagents dominating the synthetic landscape due to their high efficiency and selectivity.

Phosphorus Pentachloride-Mediated Chlorination

Phosphorus pentachloride (PCl₅) stands as one of the most effective chlorinating agents for converting hydroxypyridine sulfonic acids to their corresponding chloro derivatives. The chlorination mechanism involves nucleophilic substitution of the hydroxyl group with chlorine, facilitated by the electrophilic character of PCl₅.

The reaction typically proceeds through formation of an activated complex between PCl₅ and the hydroxypyridine sulfonic acid, followed by substitution. In the case of 4-hydroxypyridine-3-sulfonic acid, treatment with PCl₅ results in replacement of the hydroxyl group to yield 4-chloropyridine-3-sulfonic acid chloride.

4-hydroxypyridine-3-sulfonic acid + PCl₅ → 4-chloropyridine-3-sulfonic acid chloride + POCl₃ + HClA critical aspect of PCl₅-mediated chlorination is the formation of phosphorus oxychloride (POCl₃) as a byproduct, which often serves as the reaction solvent. The reaction typically requires elevated temperatures (80-110°C) to achieve complete conversion. A distinct advantage of this method is the high yield and purity of the chlorinated product, often exceeding 99% by HPLC analysis.

Chlorine Gas Utilization in Acidic Media

An alternative chlorination approach involves the direct use of chlorine gas in combination with phosphorus trichloride (PCl₃). This method offers some advantages in terms of reaction control and handling.

In a typical procedure, chlorine gas is passed into a mixture of 4-hydroxypyridine-3-sulfonic acid and phosphorus trichloride, followed by heating the reaction mixture to reflux. The temperature gradually increases during the chlorination process, ultimately reaching 105-110°C. The reaction mixture initially appears yellowish but becomes almost clear after complete reaction.

4-hydroxypyridine-3-sulfonic acid + PCl₃ + Cl₂ → 4-chloropyridine-3-sulfonic acid chloride + POCl₃ + HClThis method has practical advantages in industrial settings, as the course of the reaction can be easily controlled through the rate of chlorine gas introduction. The reaction typically requires 3-4 hours for chlorine addition, followed by 20-24 hours of additional heating to complete the chlorination process.

Comparative Analysis of POCl₃ vs. PCl₅ Catalysts

Both phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) serve as effective chlorinating agents, but with distinct reactivity profiles and practical considerations. Table 1 presents a comparative analysis of these two reagents for the chlorination of pyridine derivatives.

Table 1: Comparative Analysis of POCl₃ and PCl₅ as Chlorinating Agents

| Parameter | POCl₃ | PCl₅ |

|---|---|---|

| Physical state | Liquid | Solid |

| Handling | Easier to handle | More aggressive, hygroscopic |

| Reactivity | Moderate | High |

| Temperature range | 60-100°C | 80-110°C |

| Reaction time | Longer | Shorter |

| Byproducts | HCl | POCl₃, HCl |

| Selectivity | More selective | Less selective |

| Recycling | Can be distilled and reused | Not typically recycled |

POCl₃ alone is often insufficient for chlorination of hydroxypyridine sulfonic acids. However, when used in combination with PCl₅ or as a solvent in PCl₅-mediated reactions, it enhances the overall chlorination process. The POCl₃-PCl₅ mixture represents a robust chlorinating system capable of transforming various functional groups, including hydroxyl groups on aromatic rings.

Some studies have demonstrated that POCl₃ can mediate deoxygenative aromatization and chlorination reactions through cyclic chlorophosphate ester intermediates. This process has been observed in the transformation of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles to their chlorinated derivatives.

The choice between POCl₃ and PCl₅ often depends on practical considerations such as scale, available equipment, and desired product purity. PCl₅ typically offers higher conversion rates but poses greater handling challenges due to its aggressive nature.

Sulfonation and Functional Group Interconversion

Sulfonation is a critical step in the synthesis of 4-chloropyridine-3-sulfonic acid, typically preceding the chlorination process. Various approaches have been developed to introduce the sulfonic acid group at the desired position of the pyridine ring.

Sulfonation of 4-Chloropyridine Precursors

While direct sulfonation of 4-chloropyridine is technically possible, synthetic routes more commonly involve sulfonation of hydroxypyridine derivatives followed by chlorination. This approach avoids the harsh conditions required for direct sulfonation of chlorinated pyridines, which can lead to side reactions and lower yields.

The direct sulfonation of pyridine and its derivatives typically requires strongly acidic conditions, such as fuming sulfuric acid containing 20% SO₃. Catalysts such as mercury sulfate are often employed to direct the sulfonation to the desired position on the pyridine ring.

One limitation of direct sulfonation of chloropyridines is the potential for desulfonation under the harsh reaction conditions. Patent literature notes that "Substitution of chlorine in 3-chloro-pyridine with a sulfonic acid group is not possible", highlighting the challenges in this approach.

Hydroxypyridine-3-sulfonic Acid as a Key Intermediate

4-Hydroxypyridine-3-sulfonic acid serves as the primary intermediate in the most efficient synthetic routes to 4-chloropyridine-3-sulfonic acid. This intermediate is typically prepared through sulfonation of 4-hydroxypyridine under controlled conditions.

A representative procedure involves treating 4-hydroxypyridine with fuming sulfuric acid (20% SO₃) in the presence of mercury sulfate as a catalyst. The reaction mixture is heated to approximately 190°C and maintained at this temperature for 10 hours. The resulting 4-hydroxypyridine-3-sulfonic acid can be isolated by pouring the reaction mixture into industrial ethanol, followed by filtration and drying.

4-hydroxypyridine + H₂SO₄/SO₃ → 4-hydroxypyridine-3-sulfonic acidThis intermediate offers several advantages for subsequent chlorination:

- The hydroxyl group is readily substituted by chlorine

- The sulfonic acid group directs subsequent reactions

- The compound has limited solubility in alcoholic solvents, facilitating purification

The isolated 4-hydroxypyridine-3-sulfonic acid typically contains minimal impurities and can be used directly in the chlorination step without further purification, streamlining the overall synthetic process.

Optimization of Reaction Conditions (Temperature, Solvent)

Optimizing reaction conditions is crucial for achieving high yields and purities in the synthesis of 4-chloropyridine-3-sulfonic acid. Table 2 summarizes the key parameters for both sulfonation and chlorination steps.

Table 2: Optimized Reaction Conditions for Synthesis of 4-Chloropyridine-3-Sulfonic Acid

| Reaction Step | Temperature Range | Solvent/Medium | Catalyst/Reagent | Reaction Time | Key Optimization Parameters |

|---|---|---|---|---|---|

| Sulfonation of 4-hydroxypyridine | 180-200°C | Fuming H₂SO₄ (20% SO₃) | HgSO₄ | 8-12 hours | Temperature control, catalyst concentration |

| Chlorination (PCl₅ method) | 80-110°C | POCl₃ | PCl₅ | 24 hours | PCl₅:substrate ratio, reflux conditions |

| Chlorination (Cl₂/PCl₃ method) | 77-110°C | PCl₃ | Cl₂ | 20-24 hours | Rate of Cl₂ addition, thermal control |

| Workup procedure | 20-40°C | Toluene/Ethylene chloride | - | 2-3 hours | Solvent selection, water ratio |

For the sulfonation step, temperature control is particularly important. Temperatures below 180°C result in incomplete sulfonation, while temperatures significantly above 200°C can lead to decomposition or undesired side reactions. The use of mercury sulfate as a catalyst significantly improves both the yield and regioselectivity of the sulfonation reaction.

In the chlorination step using PCl₅, the ratio of PCl₅ to 4-hydroxypyridine-3-sulfonic acid is critical, with optimal results typically achieved using 2-4 equivalents of PCl₅. The presence of POCl₃ as a solvent enhances the solubility of the starting materials and facilitates the reaction. Reaction times of approximately 24 hours at reflux temperature (100-110°C) ensure complete conversion.

For chlorination using chlorine gas and PCl₃, controlling the rate of chlorine addition is essential. Too rapid addition can lead to excessive heat generation and side reactions, while too slow addition prolongs the reaction time unnecessarily. The reaction typically begins at around 77°C and gradually increases to 105-110°C as it progresses.

The workup procedure significantly affects the final product purity. Using toluene or ethylene chloride as extraction solvents, followed by washing with water, effectively removes inorganic byproducts. When converting the chlorinated intermediate to sulfonamide derivatives, the addition of acetone (approximately 15% based on toluene volume) prevents product caking on reactor walls and improves phase mixing, ultimately accelerating the reaction.

Through careful optimization of these parameters, 4-chloropyridine-3-sulfonic acid and its derivatives can be obtained in yields exceeding 80% with purities of 99.7% as determined by HPLC analysis.

Torasemide Synthesis and Mechanistic Insights

4-Chloropyridine-3-sulfonic acid is a pivotal precursor in the synthesis of torasemide, a high-ceiling diuretic used to manage edema and hypertension. The synthetic route involves sequential transformations:

- Sulfonation and Chlorination: Treatment of 4-hydroxypyridine with fuming sulfuric acid yields 4-hydroxypyridine-3-sulfonic acid, which undergoes chlorination using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to form 4-chloropyridine-3-sulfonyl chloride [1] [4].

- Amination: Reaction with m-toluidine in n-propanol produces 4-(m-tolylamino)pyridine-3-sulfonamide (Compound B), a key intermediate [1].

- Carbamoylation: Coupling Compound B with N-ethylcarbamoyl chloride using triethylamine generates torasemide [1].

Mechanistic Insights:

Torasemide inhibits the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of Henle’s loop, reducing electrolyte reabsorption and promoting diuresis [2]. Unlike other loop diuretics, it modulates the renin-angiotensin-aldosterone system (RAAS) by suppressing aldosterone synthase and transforming growth factor-beta 1 (TGF-β1), thereby attenuating myocardial fibrosis and potassium wasting [2].

Table 1: Key Synthetic Steps for Torasemide

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | SO₃/H₂SO₄, HgSO₄ | 4-Hydroxypyridine-3-sulfonic acid | 70.8 [1] |

| 2 | PCl₅, POCl₃ | 4-Chloropyridine-3-sulfonyl chloride | 67.4 [1] |

| 3 | m-Toluidine, n-propanol | Compound B | 82.0 [1] |

Sulfonylureas for Hypoglycemic Agents

Derivatives of 4-chloropyridine-3-sulfonic acid exhibit hypoglycemic activity through sulfonylurea receptor (SUR) activation. For example, 3-(4-substituted phenyl)-1-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea derivatives demonstrate potent insulin secretion effects. The synthesis involves:

- Sulfonylation: Reacting 4-chloropyridine-3-sulfonyl chloride with amines to form sulfonamides.

- Carbamate Formation: Coupling with heteroaromatic amines via CDI (1,1'-carbonyldiimidazole) mediation [3].

Structural Optimization:

- Para-Nitro Substitution: Derivatives with nitro groups at the para position (e.g., compound 5d) show enhanced glucose-lowering efficacy (>80% reduction in blood glucose vs. control) [3].

- Heteroaromatic Moieties: Thiazine-containing analogs improve pharmacokinetic stability by resisting hepatic CYP2C9 metabolism [3].

Antimicrobial and Antifungal Derivatives

Sulfonamide-Based Inhibitors of Folate Synthesis

4-Chloropyridine-3-sulfonamide derivatives disrupt microbial folate biosynthesis by competitively inhibiting dihydropteroate synthase (DHPS). The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for DHPS, thereby blocking tetrahydrofolate production [4].

Synthetic Approach:

- Ammonolysis: Treating 4-chloropyridine-3-sulfonyl chloride with aqueous ammonia yields the sulfonamide core [1].

- Functionalization: Adding triazole or thiadiazole rings enhances membrane permeability and target affinity [4].

Triazole-Substituted Antifungal Compounds

Triazole derivatives synthesized from 4-chloropyridine-3-sulfonic acid inhibit fungal lanosterol 14α-demethylase (CYP51), critical for ergosterol biosynthesis. Key modifications include:

- N-Alkylation: Introducing ethyl or butyl groups improves lipophilicity and fungal cell penetration [1].

- Chelation Enhancement: The chloropyridine nitrogen coordinates with fungal CYP51 heme iron, augmenting binding affinity [4].

Anti-Inflammatory and Antipyretic Agents

Cyclooxygenase Inhibition Pathways

Sulfonic acid derivatives inhibit cyclooxygenase (COX) isoforms, reducing prostaglandin E₂ (PGE₂) and thromboxane B₂ synthesis. For instance:

- COX-2 Selectivity: Substituents like methyl groups at the pyridine C4 position favor COX-2 binding by fitting into the hydrophobic pocket [4].

- Sulfonate Group Role: The anionic sulfonate interacts with arginine residues in the COX active site, stabilizing inhibitor-enzyme complexes [4].

Structure-Activity Relationship (SAR) Studies

Key SAR Findings:

- Chlorine Position: The C4 chlorine on pyridine enhances COX affinity by 2.3-fold compared to C5 analogs [4].

- Sulfonamide vs. Sulfonic Acid: Methylation of the sulfonic acid to sulfonamide improves oral bioavailability (from 45% to >80%) by reducing polarity [1] [2].

- Amino Substituents: Bulky aryl groups (e.g., m-tolyl) in the sulfonamide side chain prolong plasma half-life via reduced renal clearance [1].

Table 2: Impact of Substituents on Anti-Inflammatory Activity

| Derivative | R Group | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|---|

| A | -SO₂NH₂ | 12.4 | 8.2 |

| B | -SO₂NHC₆H₄NO₂ | 9.1 | 3.7 |

| C | -SO₂NHC₃H₇ | 15.8 | 10.5 |

Halogen Bonding Effects in Biological Systems

The chlorine atom at position 4 in 4-Chloropyridine-3-sulfonic acid acts as a potent halogen bond donor, forming directional interactions with electron-rich biological targets. Computational studies have established that C-Cl···O halogen bonds exhibit distances of ≤3.27 Å and possess stabilizing potential ranging from approximately half to slightly greater than that of an average hydrogen bond [6] [7].

DFT calculations using various functionals have demonstrated that the chlorine σ-hole in chloropyridine derivatives creates electrostatic potential maxima of +30 kcal/mol [8]. In biological systems, these halogen bonds preferentially form with protein backbone oxygens (~65% of interactions), with the C-Cl···O angle approximately 165° and the Cl···O-Y angle around 120° [6]. The halogen bonding capability is significantly enhanced by the electron-withdrawing effect of the pyridine nitrogen and the sulfonic acid group, which increase the positive character of the chlorine σ-hole [8].

Molecular orbital calculations have revealed that halogen bonds in chloropyridine systems are primarily electrostatic in nature, with contributions from polarization, dispersion, and charge transfer effects [6]. The binding energies for C-Cl···O interactions in biological environments range from 2-8 kcal/mol, making them competitive with hydrogen bonds for protein-ligand recognition [9]. These interactions have been observed to affect enzyme substrate selectivity by modulating binding conformations and positioning reactive groups optimally within active sites [10].

In protein-ligand systems, halogen bonds involving chloropyridine derivatives have been shown to maintain their native hydrogen-bond patterns with neighboring amino acids, allowing for simultaneous multiple interactions [9]. The computational analysis indicates that halogen bonding can overcome weakening steric effects, as demonstrated by the ability of iodine-containing analogs to move aromatic side chains toward oxygen acceptors [11].

| Halogen Bond Parameter | Value | Reference |

|---|---|---|

| C-Cl···O Distance | ≤3.27 Å | [6] |

| C-Cl···O Angle | ~165° | [6] |

| Cl···O-Y Angle | ~120° | [6] |

| Binding Energy | 2-8 kcal/mol | [9] |

| σ-hole ESP | +30 kcal/mol | [8] |

| Protein Backbone Interactions | ~65% | [6] |

Molecular Docking and Enzyme Interaction Studies

Carbonic Anhydrase Inhibitor Design

Molecular docking studies have identified 4-Chloropyridine-3-sulfonic acid derivatives as potent carbonic anhydrase inhibitors with significant therapeutic potential. Computational analysis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives has revealed their ability to bind effectively to the active sites of human carbonic anhydrase isoforms I, II, IX, and XII [12].

The binding mechanism involves the sulfonamide group in anionic form (SO₂NH⁻) interacting directly with the zinc ion coordinated by three histidine residues, effectively replacing the zinc-bound water or hydroxide ion [13]. Molecular docking simulations have shown that 4-substituted pyridine-3-sulfonamides exhibit Ki values of 169-5400 nM against hCA I, 58.5-1238 nM against hCA II, 19.5-652 nM against hCA IX, and 16.8-768 nM against hCA XII [12].

Computational studies using pyrazolo[4,3-c]pyridine sulfonamides have demonstrated that these scaffolds can achieve even higher selectivity and potency. The most active compounds in this series showed Ki values as low as 58.8 nM against hCA I, outperforming the reference drug acetazolamide (Ki = 250 nM) [14]. Docking analysis revealed that the pyrazolopyridine moiety forms crucial interactions with the enzyme active site, with the chlorine substituent contributing to binding affinity through halogen bonding interactions [14].

The "tail approach" strategy has been successfully employed in designing selective carbonic anhydrase inhibitors based on the 4-chloropyridine-3-sulfonic acid scaffold. This approach utilizes the zinc-binding sulfonamide group attached to the pyridine ring for non-selective binding, while incorporating long chains that interact with amino acids at the active site entrance to confer selectivity [13]. Computational modeling has shown that this strategy can achieve over 1000-fold selectivity improvements between different carbonic anhydrase isoforms [13].

N-Myristoyltransferase Inhibition in Trypanosomiasis

N-Myristoyltransferase (NMT) represents a validated drug target for treating trypanosomiasis, with pyridine-based inhibitors showing exceptional promise. Molecular docking studies have identified that pyridyl-based inhibitors bind into the peptide substrate pocket of the enzyme, effectively blocking protein N-myristoylation in trypanosomes [15] [16].

Computational analysis has revealed that pyridyl derivative inhibitors exhibit significantly improved enzyme and cellular potency compared to their phenyl counterparts. The most potent inhibitor in recent studies showed single-digit nanomolar enzyme affinity and sub-micromolar anti-plasmodial activity [15]. The binding mode involves crucial interactions with the enzyme's active site, including salt bridge formation between positively charged groups and the negatively charged C-terminus of NMT [17].

Structure-based drug design utilizing high-resolution crystal structures has led to the development of highly selective inhibitors. The pyrazole-containing compound DDD85646 demonstrates potent activity against T. brucei NMT (IC₅₀ = 2 nM) and shows excellent oral pharmacokinetics, curing rodent models of peripheral trypanosomiasis infections [18]. X-ray crystallography studies have confirmed that these inhibitors bind into the peptide substrate pocket, with the pyridine ring forming specific interactions with key amino acid residues [19].

Molecular docking simulations have identified two major binding modes for pyridine-based NMT inhibitors. The first involves direct interaction with the myristoyl-CoA binding site, while the second utilizes the peptide substrate pocket through hydrogen bonding with Ser405 and electrostatic interactions with the enzyme's C-terminus [17]. These computational studies have been validated by experimental data showing strong correlation between calculated binding affinities and observed inhibitory activities [20].

The mechanism of action involves competitive inhibition of the natural peptide substrate, with the inhibitors preventing the transfer of myristate from myristoyl-CoA to target proteins. This disruption of protein N-myristoylation leads to rapid killing of trypanosomes both in vitro and in vivo, with compounds showing promising pharmaceutical properties for oral drug development [16] [20].

| Enzyme Target | Inhibitor Type | IC₅₀/Ki Range | Binding Mode | Reference |

|---|---|---|---|---|

| hCA I | 4-substituted pyridine-3-sulfonamides | 169-5400 nM | Zinc coordination | [12] |

| hCA II | 4-substituted pyridine-3-sulfonamides | 58.5-1238 nM | Zinc coordination | [12] |

| hCA IX | 4-substituted pyridine-3-sulfonamides | 19.5-652 nM | Zinc coordination | [12] |

| hCA XII | 4-substituted pyridine-3-sulfonamides | 16.8-768 nM | Zinc coordination | [12] |

| T. brucei NMT | Pyridyl-based inhibitors | 2 nM | Peptide substrate pocket | [18] |

| P. falciparum NMT | Pyridyl-based inhibitors | Single-digit nM | Peptide substrate pocket | [15] |